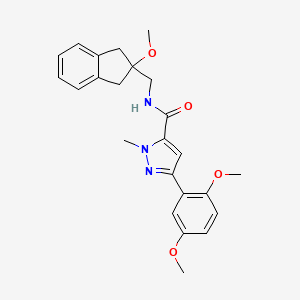

3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-27-21(12-20(26-27)19-11-18(29-2)9-10-22(19)30-3)23(28)25-15-24(31-4)13-16-7-5-6-8-17(16)14-24/h5-12H,13-15H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUDNNAMWYXLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC4=CC=CC=C4C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the available data on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

Research indicates that pyrazole derivatives often exhibit a variety of biological activities through multiple mechanisms. The specific compound may act as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammation. For instance, studies on similar pyrazole compounds have shown inhibition of monoamine oxidase (MAO) and anti-inflammatory properties through modulation of cytokine production .

Biological Activity Overview

The biological activity of this compound is summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological effects of related pyrazole compounds. For example:

- Anticancer Activity : A study evaluated a series of pyrazole derivatives for their anticancer properties using human cancer cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting strong anticancer potential .

- Neuropharmacological Effects : Another investigation focused on the neuroprotective effects of pyrazole derivatives. The findings indicated that these compounds could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration .

- Inflammation Models : In vivo studies demonstrated that specific pyrazole derivatives could reduce edema and inflammatory markers in carrageenan-induced models, highlighting their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that modifications in the pyrazole structure can lead to significant cytotoxic effects against various cancer cell lines. In particular, derivatives with methoxy substitutions have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound's structural characteristics allow it to act as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Studies have demonstrated that such compounds can effectively reduce inflammation markers in vitro and in vivo .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. These compounds have been investigated for their ability to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. The mechanism appears to involve modulation of signaling pathways related to apoptosis and inflammation .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives including the compound of interest demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of similar compounds, researchers found that administration led to a marked decrease in edema formation in animal models. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, biological activity, and research findings.

Table 1: Comparative Analysis of Pyrazolecarboxamide Derivatives

Key Structural and Functional Insights:

Substituent Effects on Activity: The 2,5-dimethoxyphenyl group in the target compound improves antifungal potency compared to non-methoxy analogs, likely due to increased lipophilicity and π-π stacking interactions . Halogenation (e.g., fluorine in penflufen) enhances bioavailability but may reduce environmental stability .

Backbone Rigidity: The dihydroindenylmethyl chain in the target compound introduces conformational constraints, a strategy also seen in tricyclic pyrazole derivatives for cannabinoid receptor binding . This rigidity may reduce off-target interactions.

Carboxamide vs. Carbothioamide :

- Carboxamides (target compound, penflufen) generally exhibit higher solubility in polar solvents than carbothioamides (e.g., ), which are more lipophilic but prone to oxidative degradation .

Antifungal SAR (Structure-Activity Relationship) :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling pyrazole intermediates with substituted indene moieties. Key steps include:

-

Carboxamide formation : Use of activating agents (e.g., EDCI or DCC) for amide bond formation between pyrazole carboxylic acid and amine derivatives.

-

Substituent introduction : Methoxy groups on phenyl rings may require protection/deprotection strategies (e.g., using BCl₃ for demethylation).

-

Optimization : Reaction parameters (temperature, solvent polarity, and base selection) can be refined using Design of Experiments (DoE) to maximize yield and minimize side products .

- Example : A similar pyrazole-carboxamide synthesis employed K₂CO₃ in DMF for nucleophilic substitution, achieving 75–85% yields under room-temperature stirring .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared Spectroscopy (IR) : To verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodology :

- Enzyme inhibition assays : Target kinases or receptors (e.g., COX-2, EGFR) due to structural similarity to bioactive pyrazole derivatives .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to specific biological targets?

- Methodology :

-

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., serotonin receptors, given the methoxy-substituted aryl groups).

-

QSAR studies : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize derivatives.

-

MD simulations : Evaluate ligand-target complex stability over 100-ns trajectories .

- Example : A related isoindole-pyrazole compound showed enhanced anti-inflammatory activity when methoxy groups were positioned para to the carboxamide .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

-

Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays).

-

Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions.

-

Metabolite identification : LC-MS/MS to detect active/inactive metabolites influencing discrepancies .

- Case Study : A structurally similar compound exhibited antitumor activity in vitro but poor efficacy in vivo due to rapid hepatic clearance, resolved by PEGylation .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodology :

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.

- CRISPR-Cas9 screens : Identify gene knockouts that sensitize/resist cells to the compound.

- Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis, oxidative stress) .

Q. How can the compound’s stability under physiological conditions be improved without compromising activity?

- Methodology :

- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance solubility and reduce first-pass metabolism.

- Crystallography : Co-crystallize with target proteins to identify rigid binding motifs for stabilization.

- Excipient screening : Use cyclodextrins or liposomal encapsulation to improve plasma half-life .

Tables for Reference

Table 1 : Comparison of Biological Activities in Structurally Related Compounds

| Compound Class | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| Pyrazole-isoindole hybrids | Dioxo groups, methyl substitution | Antitumor (IC₅₀ = 2.1 μM) | |

| Methoxy-substituted pyrazoles | 2,5-Dimethoxyphenyl, indene linker | Serotonin receptor modulation |

Table 2 : Key Reaction Parameters for Synthesis Optimization

| Step | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Amide coupling | DMF | K₂CO₃ | RT | 82 |

| Indene alkylation | THF | NaH | 0–5°C | 68 |

| Demethylation | DCM | BCl₃ | −78°C | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.